molecular formula C24H18F3N5OS B15039340 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-[4-(trifluoromethyl)phenyl]methylidene]acetohydrazide

2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-[4-(trifluoromethyl)phenyl]methylidene]acetohydrazide

Cat. No.: B15039340
M. Wt: 481.5 g/mol
InChI Key: UPLXONUBSBYXBV-RWPZCVJISA-N
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Description

2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-[4-(trifluoromethyl)phenyl]methylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-[4-(trifluoromethyl)phenyl]methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 4,5-diphenyl-1,2,4-triazole-3-thiol, which is then S-alkylated using a halogenated acetal and cesium carbonate . The resulting intermediate undergoes further reactions, including acetal deprotection using formic acid to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-[4-(trifluoromethyl)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the hydrazide moiety can produce amines.

Scientific Research Applications

2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-[4-(trifluoromethyl)phenyl]methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-[4-(trifluoromethyl)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit cancer cell proliferation by inducing apoptosis through the activation of specific cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-[4-(trifluoromethyl)phenyl]methylidene]acetohydrazide is unique due to its combination of a triazole ring, sulfanyl group, and hydrazide moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H18F3N5OS

Molecular Weight

481.5 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C24H18F3N5OS/c25-24(26,27)19-13-11-17(12-14-19)15-28-29-21(33)16-34-23-31-30-22(18-7-3-1-4-8-18)32(23)20-9-5-2-6-10-20/h1-15H,16H2,(H,29,33)/b28-15+

InChI Key

UPLXONUBSBYXBV-RWPZCVJISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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